5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one
Description
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one is a halogenated thiazolone derivative characterized by a 1,2-thiazol-3(2H)-one core substituted with a chlorine atom at position 5 and a 3-iodobenzyl group at position 2. Its molecular formula is C₁₀H₆ClINOS, with a molecular weight of 373.58 g/mol.
Thiazolone derivatives are widely studied for their antimicrobial and biocidal properties. The iodine substituent in this compound may enhance its lipophilicity compared to analogous chloro- or methyl-substituted derivatives, which could affect its penetration into microbial cell membranes .
Properties
CAS No. |
918108-23-3 |
|---|---|
Molecular Formula |
C10H7ClINOS |
Molecular Weight |
351.59 g/mol |
IUPAC Name |
5-chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7ClINOS/c11-9-5-10(14)13(15-9)6-7-2-1-3-8(12)4-7/h1-5H,6H2 |
InChI Key |
YLVRAWDPZDFCLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN2C(=O)C=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thiourea derivative with a halogenated ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced at the 5-position of the thiazole ring through a halogenation reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Attachment of the Iodophenylmethyl Group: The iodophenylmethyl group can be attached to the 2-position of the thiazole ring through a nucleophilic substitution reaction using a suitable iodophenylmethyl halide and a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted thiazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are performed in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazoles
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including 5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one, exhibit promising anticancer properties. The presence of substituents such as halogens on the phenyl ring enhances the cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in human glioblastoma and melanoma cell lines, demonstrating significant efficacy compared to standard treatments like cisplatin .
Table 1: Anticancer Efficacy of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 10–30 | Induction of apoptosis |
| Compound B | WM793 (melanoma) | <20 | Cell cycle arrest |
| This compound | HCT116 (colon cancer) | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant potential of thiazole compounds has been explored in various studies. Compounds similar to this compound have been reported to exhibit significant anticonvulsant activity in animal models. The structure–activity relationship (SAR) analysis suggests that the presence of halogenated phenyl groups is critical for enhancing anticonvulsant properties .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model Used | Effective Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Compound C | MES Model | <20 | Protection from seizures |
| Compound D | PTZ Model | <15 | Reduced seizure duration |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The unique chemical structure allows for interactions with microbial enzymes and receptors, thereby inhibiting growth. Preliminary studies on related compounds indicate effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Table 3: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Compound E | S. aureus | TBD |
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparison of 5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one with structurally related thiazolone derivatives:
Key Differences in Properties and Activity
Chlorine vs. Iodine: Chlorine in CMIT increases electrophilicity, enhancing reactivity with thiol groups in microbial enzymes. Iodine, being less electronegative but more polarizable, may favor different interaction mechanisms .
Antimicrobial Efficacy :
- CMIT/MIT mixtures (e.g., Kathon 886) are potent biocides effective at low concentrations (15–30 ppm) but restricted in consumer products due to sensitization risks .
- The target compound’s iodine substituent may reduce water solubility compared to CMIT/MIT, limiting its applicability in aqueous systems but improving performance in lipid-rich environments .
Toxicity and Regulation: CMIT is classified as a skin sensitizer (ECHA Annex VI), while MIT faces stricter regulations in the EU (e.g., banned in leave-on cosmetics) . No toxicity data exists for the iodinated derivative, but heavy halogens like iodine may raise concerns about bioaccumulation or thyroid disruption .
Biological Activity
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, structure-activity relationships (SAR), and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 351.59 g/mol. Its structure includes a thiazole ring, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClINOS |
| Molecular Weight | 351.591 g/mol |
| LogP | 3.216 |
| PSA | 50.240 |
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that thiazole compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for similar thiazole derivatives ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Antitumor Activity
Thiazole compounds have also been investigated for their anticancer potential. In vitro studies have shown that certain thiazole derivatives possess significant cytotoxic activity against various cancer cell lines. For instance, compounds with specific substitutions on the thiazole ring demonstrated IC50 values lower than established chemotherapeutic agents like doxorubicin . The presence of electron-donating groups on the phenyl ring enhances the anticancer activity of these compounds.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole and phenyl rings significantly influence biological activity:
- Chlorine Substitution : The presence of chlorine at specific positions on the thiazole ring is essential for eliciting antiproliferative effects.
- Iodine Substitution : The iodine atom in the phenyl group may enhance lipophilicity, contributing to increased cellular uptake and biological efficacy.
- Electron Donors : Substituents that act as electron donors on the phenyl ring have been shown to improve cytotoxicity against cancer cell lines .
Case Study 1: Antimicrobial Evaluation
A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among them, a derivative similar to this compound exhibited potent activity against Gram-positive bacteria with MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Potential
In a study focusing on cytotoxicity against glioblastoma and melanoma cell lines, certain thiazole derivatives demonstrated significant growth inhibition, with IC50 values indicating stronger efficacy compared to traditional chemotherapeutics . Molecular dynamics simulations suggested that these compounds interact favorably with target proteins involved in cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
